2-({[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
2-(((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile typically involves the reaction of 5-(methylthio)-1,3,4-thiadiazole-2-thiol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. These effects are mediated through its ability to form covalent bonds with target proteins and alter their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)benzothiazole
- 2-(Methylthio)benzoxazole
- 2-(Methylthio)benzimidazole
Uniqueness
2-(((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the thiadiazole and benzonitrile moieties allows for a wide range of chemical modifications and applications, making it a versatile compound in various research and industrial contexts .
Properties
Molecular Formula |
C11H9N3S3 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C11H9N3S3/c1-15-10-13-14-11(17-10)16-7-9-5-3-2-4-8(9)6-12/h2-5H,7H2,1H3 |
InChI Key |
HCEWNTCFESMESR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)SCC2=CC=CC=C2C#N |
Origin of Product |
United States |
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